molecular formula C8H5BrF2O2 B1420519 Methyl 5-bromo-2,3-difluorobenzoate CAS No. 1150163-69-1

Methyl 5-bromo-2,3-difluorobenzoate

Cat. No. B1420519
M. Wt: 251.02 g/mol
InChI Key: DKMZPQFQQSKBRL-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2,3-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is commonly used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by its combinatorial properties, and its structure is often manipulated to enhance its bioactivity.


Synthesis Analysis

“Methyl 5-bromo-2,3-difluorobenzoate” can be synthesized by treating methyl 5-bromo-2,3-difluorobenzoate with a strong base, such as sodium hydride, to form the corresponding carboxylic acid. This carboxylic acid can then be esterified with methanol to form the final product.


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2,3-difluorobenzoate” is represented by the InChI code: 1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 . The average mass of the molecule is 251.025 Da and the monoisotopic mass is 249.944092 Da .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,3-difluorobenzoate” is a solid at room temperature . It has a melting point of 93-95°C and a boiling point of 305°C. It is soluble in most organic solvents and has a low solubility in water.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Methyl 5-bromo-2,3-difluorobenzoate has been utilized in the synthesis of zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bromophenol Derivatives and Natural Antioxidants

Research on bromophenol derivatives from red algae has highlighted the potential of these compounds, which include derivatives of Methyl 5-bromo-2,3-difluorobenzoate, in providing natural antioxidants. These compounds have shown strong free radical scavenging activities, which are vital for preventing oxidative stress and may have implications in food preservation and health applications (Li et al., 2011).

Advanced Organic Synthesis Techniques

In the field of organic chemistry, Methyl 5-bromo-2,3-difluorobenzoate is employed as an intermediate in complex synthesis processes. For instance, its derivatives are used in the synthesis of complex organic compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which has relevance in creating anti-cancer drugs (Sheng-li, 2004).

Molecular Structure and Properties Studies

Methyl 5-bromo-2,3-difluorobenzoate derivatives are also significant in the study of molecular structures and properties. For example, Methyl 2-amino 5-bromobenzoate, a related compound, has been studied using density functional theory to understand its vibrational wavenumbers, electronic properties, and molecular dynamics (Saxena, Agrawal, & Gupta, 2015).

Antibacterial Applications

Further research on bromophenols derived from Rhodomela confervoides, which include derivatives of Methyl 5-bromo-2,3-difluorobenzoate, has shown significant antibacterial activity. These compounds are particularly effective against various strains of bacteria, suggesting their potential use in developing new antibacterial agents (Xu et al., 2003).

Safety And Hazards

“Methyl 5-bromo-2,3-difluorobenzoate” is classified under the GHS07 hazard class . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 5-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZPQFQQSKBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675087
Record name Methyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,3-difluorobenzoate

CAS RN

1150163-69-1
Record name Benzoic acid, 5-bromo-2,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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